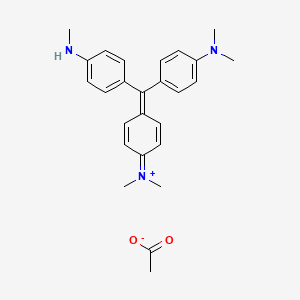
Photo-DL-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Photo-DL-lysine is a photo-reactive amino acid based on DL-lysine. It is designed to capture proteins that bind to lysine post-translational modifications. This compound is particularly useful in studying protein-protein interactions and post-translational modifications in living cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Photo-DL-lysine involves incorporating a photo-cross-linker, such as diazirine, into the side chain of natural lysine. This process typically requires the use of specific reagents and controlled reaction conditions to ensure the successful incorporation of the photo-reactive group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using recombinant expression systems, such as Escherichia coli, to produce the compound in high yields. This method reduces the required amount of the photo-reactive amino acid by a factor of 10 compared to standard protocols, while maintaining high incorporation rates .
Análisis De Reacciones Químicas
Types of Reactions
Photo-DL-lysine undergoes various chemical reactions, including photo-cross-linking, where the diazirine group reacts with adjacent molecules upon photoirradiation. This reaction results in the formation of covalent bonds between the photo-reactive amino acid and nearby proteins .
Common Reagents and Conditions
Common reagents used in these reactions include diazirine-based photo-cross-linkers and N-hydroxy-succinimide (NHS) esters. The reactions typically occur under UV light irradiation at a wavelength of approximately 365 nm .
Major Products Formed
The major products formed from these reactions are covalently linked protein complexes, which can be analyzed to study protein-protein interactions and protein structures .
Aplicaciones Científicas De Investigación
Photo-DL-lysine has a wide range of scientific research applications, including:
Mecanismo De Acción
Photo-DL-lysine exerts its effects through photo-cross-linking, where the diazirine group in the compound reacts with nearby proteins upon UV irradiation. This reaction forms covalent bonds between the photo-reactive amino acid and the target proteins, allowing for the capture and identification of proteins that bind to lysine post-translational modifications . The molecular targets and pathways involved include proteins that recognize histone modifications and other post-translational modifications .
Comparación Con Compuestos Similares
Similar Compounds
Photo-DL-lysine-d2: A deuterium-labeled version of this compound, used for similar applications but with enhanced stability and reduced interference in mass spectrometry analysis.
Photo-leucine: Another photo-reactive amino acid used for studying protein structures and interactions.
Photo-methionine: Similar to Photo-leucine, used for obtaining structural information on proteins.
Uniqueness
This compound is unique due to its ability to capture proteins that bind to lysine post-translational modifications, making it a valuable tool for studying protein-protein interactions and post-translational modifications in living cells .
Propiedades
Fórmula molecular |
C6H12N4O2 |
|---|---|
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
2-amino-4-[3-(aminomethyl)diazirin-3-yl]butanoic acid |
InChI |
InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12) |
Clave InChI |
UQYHYAIQUDDSLT-UHFFFAOYSA-N |
SMILES canónico |
C(CC1(N=N1)CN)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)

![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)

![(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)

![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)

![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)

![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)



